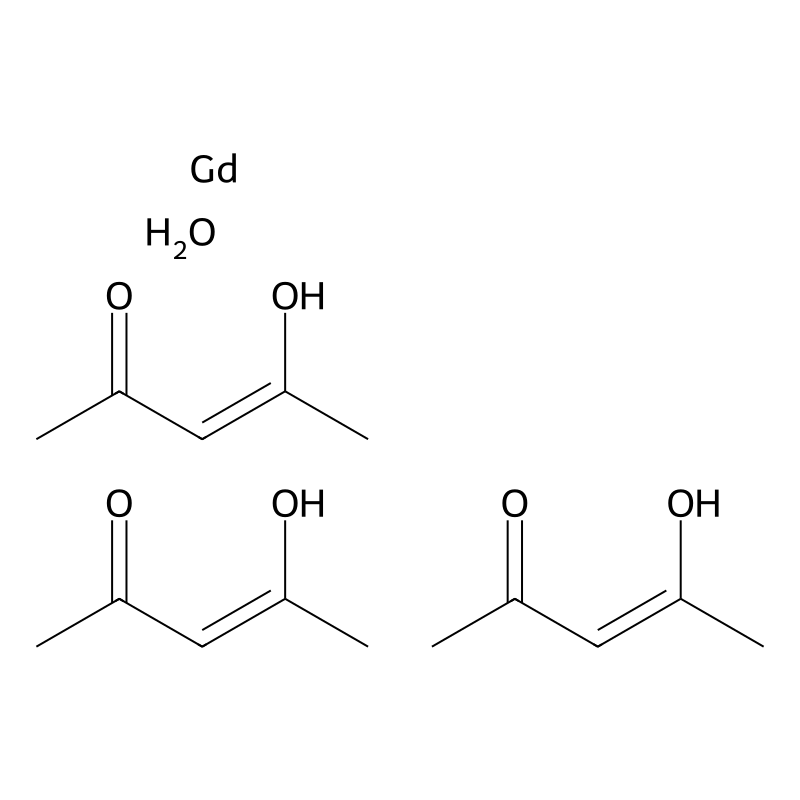Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Here are some key scientific research applications of Gd-DTPA:
Imaging of the Central Nervous System (CNS):
Gd-DTPA has been widely used in MRI for enhancing the contrast of various tissues in the CNS, including the brain, spine, and meninges. It effectively differentiates between healthy and diseased tissues by altering the relaxation properties of water protons in the vicinity of the injected contrast agent. This allows for the detection and characterization of various CNS abnormalities, such as:
- Tumors: Gd-DTPA helps in visualizing tumors by highlighting their increased vascularity and blood-brain barrier disruption. Source:
- Multiple sclerosis (MS): Gd-DTPA can help identify and monitor MS lesions, which appear as hyperintense on T1-weighted MRI scans after contrast administration. Source: )
- Infections: Gd-DTPA can aid in differentiating between brain abscesses and tumors by their differing enhancement patterns. Source: )
Imaging of the Cardiovascular System:
Gd-DTPA finds application in cardiovascular MRI for:
- Evaluating myocardial perfusion: Gd-DTPA can be used to assess myocardial blood flow by observing the contrast uptake and washout patterns in the heart muscle. Source: )
- Identifying vascular diseases: Gd-DTPA can help visualize abnormalities in blood vessels, such as aneurysms, dissections, and stenosis. Source: )
Other Applications:
Gd-DTPA is also used in various other MRI applications, including:
Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate is a coordination compound of gadolinium, a rare earth element known for its unique magnetic and optical properties. The compound has the chemical formula C₁₅H₂₆GdO₇ and is often utilized in various applications due to the gadolinium ion's ability to form stable complexes with organic ligands. The structure features a hydroxypent-3-en-2-one moiety, which contributes to its reactivity and interaction with biological systems.
The chemical behavior of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate includes coordination with various ligands, leading to the formation of complexes that can exhibit different properties. For instance, reactions involving this compound can yield gadolinium complexes that may be used in catalysis or as precursors for materials with specific electronic or optical characteristics.
Key reactions include:
- Formation of Gadolinium Complexes: The compound can react with other ligands, leading to the formation of gadolinium coordination complexes.
- Decomposition: Under certain conditions, such as high temperatures or in the presence of strong acids or bases, the compound may decompose, releasing gadolinium ions.
Gadolinium compounds are primarily recognized for their application as contrast agents in magnetic resonance imaging (MRI). The biological activity of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate may include:
- Cellular Uptake: The compound can be taken up by cells, where it may influence cellular processes.
- Toxicity: While gadolinium is generally safe in controlled doses, excessive exposure can lead to nephrotoxicity and other adverse effects.
Research indicates that gadolinium complexes may also have potential applications in targeted drug delivery systems due to their ability to interact with biological molecules.
The synthesis of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate typically involves:
- Refluxing Gadolinium Salts: Gadolinium salts are refluxed with appropriate organic ligands under inert conditions.
- Solvent Extraction: Following the reaction, the product is often purified using solvent extraction techniques.
- Recrystallization: The final product is usually recrystallized from suitable solvents to achieve high purity.
For example, one method involves mixing gadolinium nitrate with a diketone in a solvent like tetrahydrofuran, followed by treatment with sodium hydride and subsequent acidification to yield the desired hydrate .
Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate has several notable applications:
- Medical Imaging: Used as a contrast agent in MRI due to its paramagnetic properties.
- Catalysis: Acts as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
- Material Science: Employed in the synthesis of advanced materials such as phosphors and scintillators.
Studies on the interactions of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate have shown that it can form stable complexes with various ligands. These interactions are crucial for its applications in medicine and materials science. Investigations into its binding affinities and stability constants reveal insights into how it behaves in biological systems and its potential therapeutic uses.
Gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate shares similarities with several other gadolinium complexes. Here is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Gadolinium(III) Acetylacetonate Hydrate | C₁₅H₂₄GdO₆ | Known for its use in MRI and as a precursor for nanomaterials. |
| Gadolinium(III) Chloride | GdCl₃·6H₂O | Commonly used in research but less stable than acetylacetonate forms. |
| Gadolinium(III) Nitrate | Gd(NO₃)₃·6H₂O | Utilized in various chemical syntheses but has different solubility characteristics. |
The uniqueness of gadolinium;(Z)-4-hydroxypent-3-en-2-one;hydrate lies in its specific ligand interactions and stability under varying conditions, making it particularly suitable for specialized applications such as targeted drug delivery and advanced imaging techniques.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








